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Cat. No.: B1425382 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Cyclobutyl(cyclopropyl)methanone is a fascinating, yet under-researched, chemical entity

that holds potential as a versatile building block in organic synthesis and medicinal chemistry.

Its structure, featuring two strained carbocyclic rings—a cyclobutane and a cyclopropane—

flanking a carbonyl group, presents a unique combination of steric and electronic properties.

The inherent ring strain of both the cyclopropyl (~27.6 kcal/mol) and cyclobutyl (~26.3 kcal/mol)

moieties makes this molecule a high-energy starting material, primed for a variety of chemical

transformations.[1] This technical guide provides a comprehensive review of the available

research on cyclobutyl(cyclopropyl)methanone, including its predicted properties, potential

synthetic routes, and prospective applications, particularly in the realm of drug discovery. While

dedicated experimental studies on this specific molecule are notably scarce in published

literature, this review extrapolates from the well-established chemistry of related cyclopropyl

and cyclobutyl ketones to offer valuable insights for researchers.[1]

Physicochemical and Spectroscopic Data
Detailed experimental characterization of cyclobutyl(cyclopropyl)methanone is not readily

available in the public domain. However, its fundamental properties and spectroscopic features

can be predicted based on its structure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1425382?utm_src=pdf-interest
https://www.benchchem.com/product/b1425382?utm_src=pdf-body
https://www.benchchem.com/product/b1425382
https://www.benchchem.com/product/b1425382?utm_src=pdf-body
https://www.benchchem.com/product/b1425382
https://www.benchchem.com/product/b1425382?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₈H₁₂O [2]

Molecular Weight 124.18 g/mol [2]

CAS Number 14114-01-3 [2]

IUPAC Name
cyclobutyl(cyclopropyl)methan

one

InChI Key
FZJDDPBUCXPYOK-

UHFFFAOYSA-N

Canonical SMILES C1CC(C1)C(=O)C2CC2 [2]

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for

cyclobutyl(cyclopropyl)methanone. These predictions are based on established principles of

NMR spectroscopy and the known chemical shift ranges for cyclopropyl and cyclobutyl groups.

[1] It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Data[1]

Protons
Predicted Chemical Shift
(ppm)

Predicted Multiplicity

Cyclobutyl-CH 3.0 - 3.5 Multiplet

Cyclobutyl-CH₂ (α to C=O) 2.5 - 3.0 Multiplet

Cyclobutyl-CH₂ (β to C=O) 1.8 - 2.2 Multiplet

Cyclopropyl-CH 2.0 - 2.5 Multiplet

Cyclopropyl-CH₂ 0.8 - 1.2 Multiplet

Table 2: Predicted ¹³C NMR Data[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.biosynth.com/p/PAA11401/14114-01-3-cyclobutylcyclopropylmethanone
https://www.biosynth.com/p/PAA11401/14114-01-3-cyclobutylcyclopropylmethanone
https://www.biosynth.com/p/PAA11401/14114-01-3-cyclobutylcyclopropylmethanone
https://www.biosynth.com/p/PAA11401/14114-01-3-cyclobutylcyclopropylmethanone
https://www.benchchem.com/product/b1425382?utm_src=pdf-body
https://www.benchchem.com/product/b1425382
https://www.benchchem.com/product/b1425382
https://www.benchchem.com/product/b1425382
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1425382?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Atom Predicted Chemical Shift (ppm)

C=O ~210

Cyclobutyl-CH ~45

Cyclobutyl-CH₂ (α to C=O) ~25

Cyclobutyl-CH₂ (β to C=O) ~18

Cyclopropyl-CH ~20

Cyclopropyl-CH₂ ~10

Synthesis and Experimental Protocols
While no specific, detailed experimental protocol for the synthesis of

cyclobutyl(cyclopropyl)methanone has been found in the reviewed literature, a plausible

synthetic route can be proposed based on standard organic chemistry reactions. A common

method for the preparation of such ketones involves the oxidation of the corresponding

secondary alcohol, cyclobutyl(cyclopropyl)methanol.

Proposed Synthetic Workflow:
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Synthesis of Cyclobutyl(cyclopropyl)methanol

Oxidation to Ketone

Cyclopropanecarboxaldehyde

Grignard Reaction

Cyclobutylmagnesium bromide

Cyclobutyl(cyclopropyl)methanol

Oxidizing Agent (e.g., PCC, Swern)

Cyclobutyl(cyclopropyl)methanone

Click to download full resolution via product page

Caption: Proposed two-step synthesis of cyclobutyl(cyclopropyl)methanone.

Hypothetical Experimental Protocol for the Synthesis of Cyclobutyl(cyclopropyl)methanone:

This protocol is a hypothetical adaptation from standard procedures for Grignard reactions and

subsequent oxidations.

Step 1: Synthesis of Cyclobutyl(cyclopropyl)methanol via Grignard Reaction

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux

condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. A solution of

cyclobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to
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initiate the formation of cyclobutylmagnesium bromide. The reaction is maintained under an

inert atmosphere (e.g., argon or nitrogen).

Reaction with Aldehyde: The flask containing the Grignard reagent is cooled in an ice bath. A

solution of cyclopropanecarboxaldehyde in anhydrous diethyl ether is added dropwise with

stirring.

Quenching: After the addition is complete, the reaction mixture is stirred at room temperature

for a specified time and then quenched by the slow addition of a saturated aqueous solution

of ammonium chloride.

Extraction and Purification: The organic layer is separated, and the aqueous layer is

extracted with diethyl ether. The combined organic extracts are washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude

cyclobutyl(cyclopropyl)methanol is then purified by vacuum distillation or column

chromatography.

Step 2: Oxidation to Cyclobutyl(cyclopropyl)methanone

Preparation of Oxidizing Agent: A solution of an oxidizing agent, such as pyridinium

chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered

base like triethylamine), is prepared in a suitable solvent (e.g., dichloromethane) in a flask

under an inert atmosphere.

Oxidation: The purified cyclobutyl(cyclopropyl)methanol, dissolved in the same solvent, is

added to the oxidizing agent at a controlled temperature (typically low temperatures for

Swern oxidation).

Work-up and Purification: Upon completion of the reaction, the mixture is worked up

according to the specific protocol for the chosen oxidizing agent. This typically involves

filtration, washing, and extraction. The resulting crude cyclobutyl(cyclopropyl)methanone
is then purified by column chromatography or distillation to yield the final product.

Potential Reactions and Signaling Pathways
The reactivity of cyclobutyl(cyclopropyl)methanone is expected to be dominated by the

strained rings and the activating effect of the carbonyl group. The cyclopropyl group, in
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particular, can act as a leaving group in ring-opening reactions or participate in cycloadditions.

Potential Reaction Pathways:

Ring-Opening Reactions Cycloaddition Reactions Carbonyl Chemistry

Cyclobutyl(cyclopropyl)methanone

Acid-Catalyzed Ring Opening

H+

Reductive Ring Opening

e.g., SmI2

Photochemical Rearrangement

hν

[3+2] Cycloaddition

with olefin

Reduction to Alcohol

e.g., NaBH4

Wittig Reaction

Ph3P=CH2

Click to download full resolution via product page

Caption: Potential reaction pathways for cyclobutyl(cyclopropyl)methanone.

Acid-Catalyzed Ring Opening: In the presence of acid, the carbonyl oxygen can be

protonated, activating the adjacent cyclopropyl ring towards nucleophilic attack and

subsequent ring opening. This can lead to the formation of γ-unsaturated ketones or

cyclopentanone derivatives through rearrangement.

Reductive Ring Opening: Reagents like samarium(II) iodide (SmI₂) are known to promote the

reductive coupling of cyclopropyl ketones.[3] This could lead to ring-opened intermediates

that can be trapped by various electrophiles.

Photochemical Rearrangements: The photochemistry of cyclopropyl ketones is a rich area of

study, often involving cleavage of the cyclopropane ring to form diradical intermediates that

can undergo a variety of rearrangements.[1]

[3+2] Cycloaddition: The activated cyclopropyl ring can act as a three-carbon component in

[3+2] cycloaddition reactions with various dipolarophiles, providing a route to five-membered

rings.

Relevance in Drug Discovery and Development
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The incorporation of cyclopropyl and cyclobutyl groups into drug candidates has become an

increasingly popular strategy in medicinal chemistry. These small, strained rings can impart a

range of desirable properties.

Workflow for Evaluating Cyclopropyl/Cyclobutyl Analogs in Drug Discovery:

Lead Compound SAR Exploration Introduction of Cyclopropyl/Cyclobutyl Group Synthesis of Analogs In Vitro Assays ADME Profiling Optimized Lead

Click to download full resolution via product page

Caption: Workflow for incorporating strained rings in lead optimization.

The cyclopropyl group, in particular, can offer several advantages:

Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in a typical

alkyl group, making them less susceptible to oxidative metabolism by cytochrome P450

enzymes.

Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropyl group can

help to lock a molecule into a bioactive conformation, leading to enhanced binding affinity

and selectivity for its target.

Improved Physicochemical Properties: The introduction of a cyclopropyl group can modulate

a molecule's lipophilicity and other properties, potentially improving its pharmacokinetic

profile.

While no specific biological activity has been reported for

cyclobutyl(cyclopropyl)methanone, its structural motifs are present in biologically active

compounds. For example, cyclopropyl and cyclobutyl moieties have been incorporated into

analogs of the potent anticancer agent epothilone.[4][5][6] The synthesis and biological

evaluation of these complex natural product analogs underscore the interest in these strained

rings within drug discovery programs.

Conclusion and Future Outlook
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Cyclobutyl(cyclopropyl)methanone represents a molecule of significant synthetic potential

that remains largely unexplored. The convergence of two different strained ring systems on a

single carbonyl group suggests a rich and complex reactivity profile. While this review has

provided a summary of its predicted properties and potential synthetic and reactive pathways

based on related structures, there is a clear need for dedicated experimental investigation.

Future research should focus on:

Development of a robust and scalable synthesis for cyclobutyl(cyclopropyl)methanone to

make it more accessible to the research community.

Systematic investigation of its reactivity under various conditions (acidic, basic,

photochemical, transition-metal-catalyzed) to map out its chemical behavior.

Exploration of its utility as a synthetic building block for the construction of more complex

molecular architectures.

Biological screening to determine if this unique scaffold possesses any interesting

pharmacological properties.

By addressing these research gaps, the full potential of cyclobutyl(cyclopropyl)methanone
as a valuable tool in organic synthesis and medicinal chemistry can be unlocked.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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